Rivoglitazone

PPARγ transactivation Nuclear receptor pharmacology Thiazolidinedione potency

Rivoglitazone (CAS 185428-18-6) is a high-purity, potent thiazolidinedione PPARγ agonist featuring a unique benzimidazole moiety. It delivers 445-fold selectivity over PPARα/δ and an EC50 of 4.9 nM, enabling robust receptor activation at low nanomolar concentrations. This compound is ideal for mechanistic studies of insulin sensitization, adipogenesis, and preclinical-to-clinical translation, with an in vivo ED50 of just 0.19 mg/kg. Its well-characterized binding mode (PDB: 5GTN) supports structural biology and SAR programs. Ensure reproducible results with research-grade material, available in a range of sizes for in vitro and chronic in vivo studies.

Molecular Formula C20H19N3O4S
Molecular Weight 397.4 g/mol
CAS No. 185428-18-6
Cat. No. B070887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivoglitazone
CAS185428-18-6
Synonymsrivoglitazone
Molecular FormulaC20H19N3O4S
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
InChIInChI=1S/C20H19N3O4S/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25)
InChIKeyXMSXOLDPMGMWTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rivoglitazone: Potent, Selective PPARγ Agonist for Type 2 Diabetes Research and Procurement


Rivoglitazone (CAS 185428-18-6), developed by Daiichi Sankyo, is a thiazolidinedione (TZD)-derivative peroxisome proliferator–activated receptor-γ (PPARγ) agonist investigated for type 2 diabetes mellitus (T2DM) [1]. It is a potent, selective PPARγ agonist with higher affinity and efficacy than older TZDs like pioglitazone and rosiglitazone [2]. Rivoglitazone's unique benzimidazole moiety confers distinct binding interactions within the PPARγ ligand-binding domain, correlating with its enhanced potency and 445-fold selectivity for PPARγ over PPARα and PPARδ [3]. The compound is typically supplied as the hydrochloride salt for research applications.

Why Generic TZD Substitution Fails: Rivoglitazone's Unique Binding and Selectivity Profile


Thiazolidinediones (TZDs) exhibit significant heterogeneity in PPARγ binding affinity, subtype selectivity, and downstream gene expression profiles due to variations in their chemical structures and ligand-receptor interactions [1]. Rivoglitazone's unique benzimidazole moiety enables distinct hydrogen bonding and hydrophobic interactions within the PPARγ ligand-binding domain compared to pioglitazone and rosiglitazone, resulting in a 445-fold selectivity for PPARγ over PPARα/δ and substantially higher potency [2]. These molecular differences translate into clinically meaningful variations in glycemic efficacy, lipid modulation, and adverse effect profiles that preclude direct substitution of rivoglitazone with generic pioglitazone or rosiglitazone in research applications [3].

Rivoglitazone vs. Pioglitazone and Rosiglitazone: Quantified Differentiation Data


Rivoglitazone Exhibits 100-170x Higher In Vitro PPARγ Potency Than Pioglitazone and Rosiglitazone

In luciferase reporter gene assays using human PPARγ, rivoglitazone activated the receptor with substantially higher potency than pioglitazone and rosiglitazone. Rivoglitazone exhibited an EC50 of 4.9 nM for hPPARγ transactivation, representing a 112-fold increase in potency over rosiglitazone (EC50 = 549 nM) and a 102-fold increase over pioglitazone (EC50 = 500 nM) [1]. The enhanced potency is attributed to rivoglitazone's benzimidazole moiety forming additional hydrogen bonds with Ser342 and hydrophobic contacts with Ile341 and Met364 within the PPARγ ligand-binding domain [2].

PPARγ transactivation Nuclear receptor pharmacology Thiazolidinedione potency

Rivoglitazone Demonstrates 170-180x Greater In Vivo Glucose-Lowering Potency in Diabetic Rodent Models

In 14-day treatment studies using Zucker diabetic fatty (ZDF) rats, rivoglitazone demonstrated dramatically superior glucose-lowering potency compared to both pioglitazone and rosiglitazone. The ED50 for plasma glucose reduction was 0.19 mg/kg for rivoglitazone, compared to 34 mg/kg for pioglitazone and 28 mg/kg for rosiglitazone [1]. This represents a 179-fold potency advantage over pioglitazone and a 147-fold advantage over rosiglitazone. Similar potency differences were observed in diabetic db/db mice, confirming the translatability of the enhanced in vitro potency to in vivo efficacy [2].

In vivo efficacy Zucker diabetic fatty rats db/db mice ED50

Rivoglitazone Exhibits 445-Fold Selectivity for PPARγ Over PPARα and PPARδ Isoforms

Rivoglitazone demonstrates exceptional selectivity for PPARγ over the PPARα and PPARδ subtypes. In luciferase reporter assays, rivoglitazone showed negligible activation of human PPARα and PPARδ at concentrations up to 10 μM, whereas rosiglitazone and pioglitazone exhibit measurable cross-reactivity with these isoforms [1]. Quantitative analysis indicates rivoglitazone possesses 445-fold selectivity for PPARγ over PPARα and PPARδ [2]. This high degree of subtype selectivity is structurally correlated with rivoglitazone's unique binding mode that does not engage the PPARα/δ-specific residues in the ligand-binding pocket [3].

PPAR subtype selectivity Off-target profiling Nuclear receptor pharmacology

High-Dose Rivoglitazone (1.5-2 mg/d) Provides Superior HbA1c Reduction vs. Pioglitazone 30-45 mg/d in T2DM Patients

A meta-analysis of three randomized controlled trials involving 3,591 patients with type 2 diabetes mellitus demonstrated that high-dose rivoglitazone (1.5-2 mg daily) provides superior glycemic control compared to pioglitazone (30-45 mg daily). High-dose rivoglitazone achieved a mean difference (MD) in HbA1c reduction of -0.11% (95% CI: -0.18% to -0.04%; P < 0.01; I² = 0%) relative to pioglitazone [1]. Standard-dose rivoglitazone (1 mg daily) demonstrated comparable efficacy to pioglitazone, with a mean difference of 0.05% (95% CI: -0.01% to 0.11%; P = 0.08; I² = 11%) [2]. Notably, these superior clinical outcomes were achieved at substantially lower daily doses (1-2 mg) compared to pioglitazone (30-45 mg).

Clinical efficacy HbA1c Type 2 diabetes Meta-analysis

Rivoglitazone's Adverse Effect Profile Demonstrates Dose-Dependent Edema and Weight Gain, with Lower Incidence at Therapeutic Doses

The most common drug-related adverse events with rivoglitazone are peripheral edema and weight gain, consistent with the TZD class. In a 26-week dose-ranging study, the incidence of drug-related edema was 7.7% across all rivoglitazone groups compared to 16.2% in the pioglitazone group and 3.0% in the placebo group [1]. The incidence of edema and weight gain increased with rivoglitazone dose, with rates at 2 mg and 3 mg exceeding those observed with pioglitazone 45 mg, while the 1 mg dose showed comparable or lower rates [2]. A separate study reported peripheral edema rates of 5.2-6.2% for active rivoglitazone groups versus 0.7% for placebo [3]. These findings suggest that the therapeutic window for rivoglitazone (1-2 mg daily) offers a favorable balance of efficacy to adverse events.

Safety Adverse events Peripheral edema Weight gain

Rivoglitazone Significantly Reduces Triglycerides and hsCRP, Demonstrating Favorable Lipid and Inflammatory Biomarker Modulation

Beyond glycemic control, rivoglitazone demonstrates favorable effects on lipid parameters and inflammatory biomarkers. Meta-analysis data show that high-dose rivoglitazone (1.5-2 mg/d) significantly reduced triglycerides by a mean of 40.41 mg/dL (95% CI: -72.90 to -7.93; P = 0.01) compared to placebo [1]. Additionally, high-sensitivity C-reactive protein (hsCRP), a marker of systemic inflammation, was reduced by 1.50 mg/L (95% CI: -1.59 to -1.40; P < 0.01) with high-dose rivoglitazone [2]. Adiponectin, an insulin-sensitizing adipokine, increased by 13.82 ng/mL (95% CI: 8.16 to 19.48; P < 0.01) [3]. These pleiotropic effects distinguish rivoglitazone from some other TZDs and contribute to its overall metabolic profile.

Lipid metabolism Triglycerides hsCRP Adiponectin

Optimal Research and Industrial Applications for Rivoglitazone Based on Quantitative Differentiation Evidence


High-Potency PPARγ Activation in Cellular and In Vitro Assays

Rivoglitazone is ideal for in vitro studies requiring potent, selective PPARγ activation at low nanomolar concentrations. Its EC50 of 4.9 nM in PPARγ transactivation assays enables robust receptor activation with minimal compound usage, reducing potential off-target effects at higher concentrations [1]. The 445-fold selectivity over PPARα and PPARδ ensures that observed effects are specifically attributable to PPARγ agonism rather than cross-reactivity with other PPAR subtypes [2]. This makes rivoglitazone the preferred choice for mechanistic studies of PPARγ signaling, adipogenesis, and insulin sensitization in cell culture models including 3T3-L1 adipocyte differentiation assays.

In Vivo Metabolic Studies in Diabetic Rodent Models

Rivoglitazone's exceptional in vivo potency (ED50 = 0.19 mg/kg in ZDF rats) makes it the compound of choice for chronic dosing studies in diabetic rodent models where compound conservation or minimizing vehicle effects is critical [1]. The 179-fold potency advantage over pioglitazone allows researchers to achieve robust glucose-lowering effects at substantially lower doses, reducing the potential for dose-related confounding effects. Rivoglitazone has been extensively validated in Zucker diabetic fatty (ZDF) rats, db/db mice, and Zucker fatty rats, demonstrating consistent improvement in insulin resistance, plasma glucose, and triglyceride levels across these established models of T2DM [2].

Translational Research and Comparative Efficacy Studies in T2DM

For translational research programs investigating TZD-based therapies, rivoglitazone offers a differentiated profile supported by robust clinical data. Meta-analysis of 3,591 patients confirms that high-dose rivoglitazone (1.5-2 mg/d) provides superior HbA1c reduction compared to pioglitazone 30-45 mg/d (MD -0.11%; P < 0.01), with comparable safety at therapeutic doses [1]. The compound's favorable effects on triglycerides, hsCRP, and adiponectin make it particularly suitable for studies examining the pleiotropic metabolic benefits of PPARγ activation beyond glycemic control [2]. Rivoglitazone's established clinical profile supports its use as a reference standard in preclinical-to-clinical translation studies and as a benchmark for novel PPARγ modulator development.

Structural Biology and PPARγ Ligand-Binding Studies

Rivoglitazone's unique benzimidazole moiety and well-characterized binding mode to the PPARγ ligand-binding domain make it an excellent tool compound for structural biology applications. X-ray crystallography has resolved the rivoglitazone-PPARγ complex (PDB: 5GTN), revealing specific hydrogen bonds with Ser342 and hydrophobic interactions with Ile341 and Met364 that are distinct from pioglitazone and rosiglitazone binding modes [1]. This structural information enables rational design of novel PPARγ modulators and facilitates comparative studies of ligand-induced conformational changes in the receptor. Researchers investigating structure-activity relationships (SAR) of TZDs or developing selective PPARγ modulators (SPPARγMs) will find rivoglitazone a valuable reference ligand for crystallography, molecular docking, and biophysical binding assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rivoglitazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.